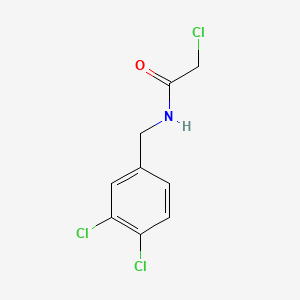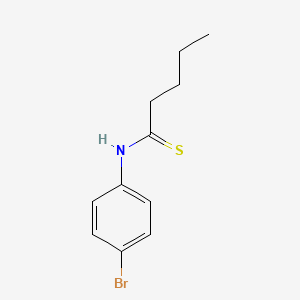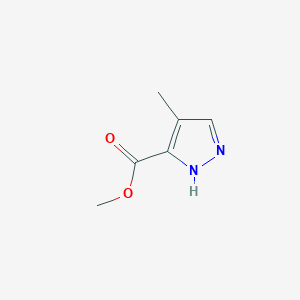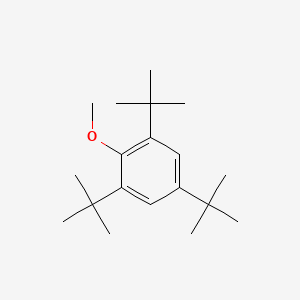
2,4,6-三叔丁基嘧啶
描述
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered base that has been utilized in various chemical reactions due to its bulky nature. The presence of three tert-butyl groups attached to the pyrimidine ring makes it a non-nucleophilic base, which is useful in reactions where nucleophilic interference is undesirable .
Synthesis Analysis
The synthesis of derivatives of TTBP has been reported in the literature. For instance, 2,4-di-tert-butyl-5,6-dialkylpyrimidines, which are related to TTBP, can be synthesized in a one-step reaction from dialkyl ketones and pivalonitrile in the presence of triflic anhydride . This method provides an alternative to TTBP for use as a non-nucleophilic base in various syntheses, such as the preparation of vinyl triflates.
Molecular Structure Analysis
The molecular structure of TTBP-related compounds has been studied using various techniques. X-ray crystallography has been employed to determine the structure of tert-butyl substituted pyridinium salts, which are structurally related to TTBP. For example, the crystal structure of 4-tert-butylpyridinium triiodide reveals a monoprotonated pyridinium cation with a near-symmetric linear triiodide anion . The bulky tert-butyl groups influence the packing of the molecules in the crystal lattice.
Chemical Reactions Analysis
TTBP and its derivatives have been shown to catalyze a variety of chemical reactions. The sterically hindered 2,4,6-tri-tert-butylpyridinium salts have been used as catalysts for highly stereoselective glycosylation reactions of glycals . These reactions are mediated by a single hydrogen bond rather than the typical Brønsted acid pathway, demonstrating the unique reactivity of these bulky pyridinium salts. Additionally, the conjugate acid of TTBP has been used to catalyze the addition of water to glycals, leading to the synthesis of silyl-protected hemiacetals and their dimerized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of TTBP and its derivatives are influenced by the presence of the bulky tert-butyl groups. These groups affect the solubility, reactivity, and stability of the compounds. For example, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol, a related compound, has been studied, revealing that the ease of oxidation decreases in the order of phenoxide, phenoxy radical, and phenol . The bulky substituents also prevent typical face-to-face π-interactions in the solid state, as observed in the packing of 4'-tert-butyl-2,2':6',2''-terpyridine molecules .
科学研究应用
1. 在糖基化反应中的应用
2,4,6-三叔丁基嘧啶(TTBP)已被确认为一种高效、具有成本效益的替代品,可用于糖基化反应。TTBP具有易得且经济实惠的优势,在各种糖基化过程和乙烯三氟乙酸酯的形成中是一个可行的选择(Crich,Smith,Yao和Picione,2001)。
2. 在非亲核碱应用中的作用
TTBP因其作为高度立体非亲核碱的实用性而备受关注。这种特性在合成乙烯三氟乙酸酯中特别有用,这个过程涉及强三氟乙酸。在这种情况下,TTBP的性质与其他商业可获得的碱相比具有优势(Herrera-Fernández等,2007)。
3. 在无金属硫醇反应中的应用
TTBP与1-苯磺酰基哌啶和三氟甲磺酸酐结合,形成一种强效的无金属硫醇试剂。这种组合对激活武装和非武装硫代糖苷以快速转化为糖苷具有有效性,展示了TTBP在多样的糖苷键中的实用性(Crich & Smith, 2001)。
4. 化学反应中的立体效应
对2,4,6-三叔丁基嘧啶的研究揭示了其立体效应,特别是在其较预期的弱碱特性中。这对其在各种化学过程中的相互作用和反应性具有影响(Plas & Koudijs, 2010)。
安全和危害
未来方向
TTBP is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons . It is less expensive than the related bulky derivatives of pyridine such as 2,6-di-tert-butylpyridine, 2,4,6-tri-tert-butylpyridine, and 2,6-di-tert-butyl-4-methylpyridine . This makes TTBP a cost-effective and readily available alternative to the hindered base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in glycosylation and other reactions .
属性
IUPAC Name |
2,4,6-tritert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSYEDVFVGRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392494 | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri-tert-butylpyrimidine | |
CAS RN |
67490-21-5 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



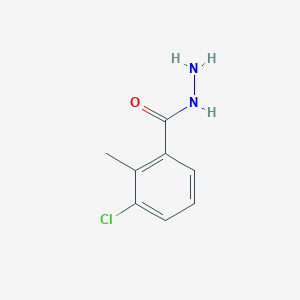
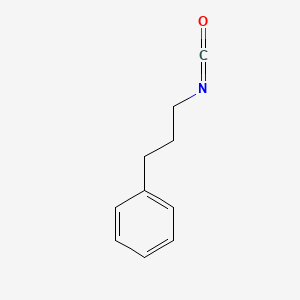
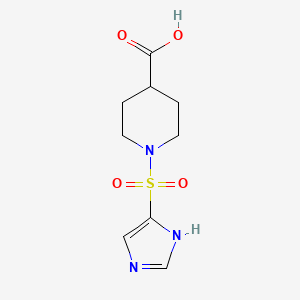
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)



